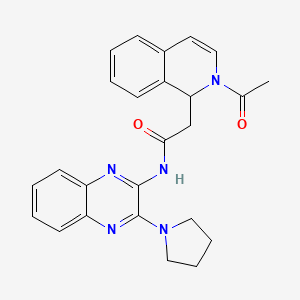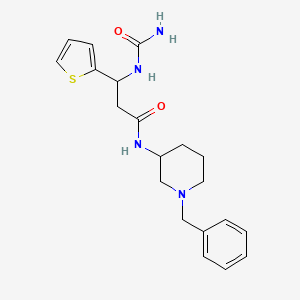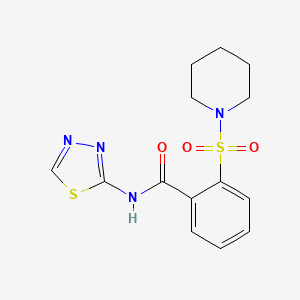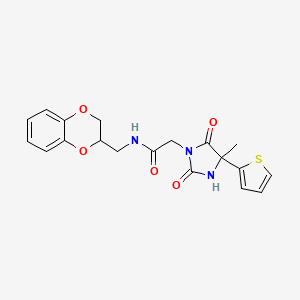
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide, also known as AQ-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AQ-I is a quinoxaline derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on various molecular targets in cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects and ability to improve cognitive function, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been found to have anti-inflammatory properties and can reduce oxidative stress. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has also been found to have anticonvulsant effects and can reduce seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide research. One potential area of research is the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide derivatives with improved solubility and lower toxicity. Another potential area of research is the investigation of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide's effects on other molecular targets in cells. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide for therapeutic use in humans.
Conclusion
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been found to have various biochemical and physiological effects, making it a promising candidate for further research. Future research should focus on developing 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide derivatives with improved properties and investigating 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide's effects on other molecular targets in cells.
Synthesemethoden
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide involves the reaction of 2-acetyl-1H-isoquinoline with 3-pyrrolidin-1-ylquinoxaline-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. In neuroscience, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17(31)30-15-12-18-8-2-3-9-19(18)22(30)16-23(32)28-24-25(29-13-6-7-14-29)27-21-11-5-4-10-20(21)26-24/h2-5,8-12,15,22H,6-7,13-14,16H2,1H3,(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVINLIHRMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3=NC4=CC=CC=C4N=C3N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
![N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7550426.png)

![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)


![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7550478.png)
![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![5-methyl-3-[2-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-naphthalen-2-ylimidazolidine-2,4-dione](/img/structure/B7550497.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)